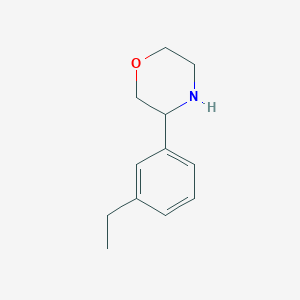

3-(3-Ethylphenyl)morpholine

Beschreibung

3-(3-Ethylphenyl)morpholine is a morpholine derivative featuring a phenyl ring substituted with an ethyl group at the meta position, linked to the morpholine heterocycle. Morpholine derivatives are widely studied for their structural diversity and biological relevance, particularly in medicinal chemistry and materials science.

Eigenschaften

Molekularformel |

C12H17NO |

|---|---|

Molekulargewicht |

191.27 g/mol |

IUPAC-Name |

3-(3-ethylphenyl)morpholine |

InChI |

InChI=1S/C12H17NO/c1-2-10-4-3-5-11(8-10)12-9-14-7-6-13-12/h3-5,8,12-13H,2,6-7,9H2,1H3 |

InChI-Schlüssel |

ZUVRILXOLYFHFY-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC(=CC=C1)C2COCCN2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethylphenyl)morpholine typically involves the reaction of 3-ethylphenylamine with ethylene oxide under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the ethylene oxide, leading to the formation of the morpholine ring.

Industrial Production Methods: Industrial production of 3-(3-Ethylphenyl)morpholine can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of catalysts such as palladium or ruthenium can enhance the efficiency of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(3-Ethylphenyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to secondary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: N-oxides of 3-(3-Ethylphenyl)morpholine.

Reduction: Secondary amines.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Wissenschaftliche Forschungsanwendungen

3-(3-Ethylphenyl)morpholine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can act as a ligand in the study of enzyme-substrate interactions.

Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 3-(3-Ethylphenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Anti-Parasitic Morpholine Derivatives

Morpholine derivatives substituted with aryl groups exhibit notable anti-parasitic activity. For example:

- 4-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]morpholine: Displays potent anti-trypanosomal activity (IC₅₀ = 1.0 µM against T. b. rhodesiense) due to the pyrazole-phenoxy pharmacophore. Substitution of the pyrazole ring with isoxazole reduces activity by six-fold, emphasizing the critical role of the heterocyclic core .

- 1-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]piperazine: A piperazine analog with comparable activity (IC₅₀ = 1.1 µM) but higher cytotoxicity (61.6 µM), suggesting morpholine may offer a safer profile than piperazine in this context .

Halogenated Morpholine Analogs

Agricultural and Industrial Derivatives

- Dimethomorph (4-[3-(4-Cl-Ph)-3-(3,4-MeO-Ph)acryloyl]morpholine) : A fungicide with a log Pow of ~3.0, indicating moderate lipophilicity. Its acryloyl group enables unique binding to fungal targets, though reproductive toxicity concerns exist .

- Morpholine-based SAPO-34 templates : Morpholine serves as a structure-directing agent in zeolite synthesis. Ethylphenyl substitution could influence pore size and thermal stability compared to traditional morpholine templates .

Key Insight : The ethyl group in 3-(3-Ethylphenyl)morpholine may offer a balance between lipophilicity and steric bulk, avoiding the toxicity pitfalls of halogenated or acryloyl-containing analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.